Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate
Brand Name: Vulcanchem
CAS No.: 21280-07-9
VCID: VC19692585
InChI: InChI=1S/C20H20N4O2.2ClH/c1-2-4-17-16(3-1)20(22-13-21-17)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)26-14-25-18;;/h1-6,11,13H,7-10,12,14H2;2*1H
SMILES:
Molecular Formula: C20H22Cl2N4O2
Molecular Weight: 421.3 g/mol

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate

CAS No.: 21280-07-9

Cat. No.: VC19692585

Molecular Formula: C20H22Cl2N4O2

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline, 4-(4-piperonyl-1-piperazinyl)-, dihydrochloride, hydrate - 21280-07-9

Specification

CAS No. 21280-07-9
Molecular Formula C20H22Cl2N4O2
Molecular Weight 421.3 g/mol
IUPAC Name 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinazoline;dihydrochloride
Standard InChI InChI=1S/C20H20N4O2.2ClH/c1-2-4-17-16(3-1)20(22-13-21-17)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)26-14-25-18;;/h1-6,11,13H,7-10,12,14H2;2*1H
Standard InChI Key NWTCCOFVUOPJGK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=CC=CC=C54.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a quinazoline core (a bicyclic structure with two nitrogen atoms) linked to a piperazine ring via a nitrogen atom. The piperazine moiety is further substituted with a piperonyl group (1,3-benzodioxol-5-ylmethyl), which introduces electron-rich aromaticity and potential for hydrogen bonding . The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies, while the hydrate component ensures stability under standard laboratory conditions .

The IUPAC name, 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinazoline dihydrochloride, reflects this arrangement. Its SMILES notation, C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=CC=CC=C54.Cl.Cl, provides a linear representation of the structure, emphasizing the connectivity between the quinazoline, piperazine, and piperonyl groups .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC20H22Cl2N4O2\text{C}_{20}\text{H}_{22}\text{Cl}_2\text{N}_4\text{O}_2
Molecular Weight421.3 g/mol
CAS Registry Number21280-07-9
SolubilityEnhanced in polar solvents due to dihydrochloride salt form
StabilityHydrate form reduces hygroscopicity

These attributes make the compound suitable for pharmacological screening, where solubility and stability are paramount .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of quinazoline derivatives typically involves multi-step reactions:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.

  • Piperazine Substitution: Nucleophilic aromatic substitution at the 4-position of quinazoline using piperazine derivatives.

  • Piperonyl Functionalization: Introduction of the piperonyl group via alkylation or reductive amination of the piperazine nitrogen.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, followed by hydration to stabilize the crystalline structure .

Optimization Challenges

Key challenges include controlling regioselectivity during piperazine substitution and minimizing byproducts during salt formation. Recent advances in catalytic methods have improved yields, though scalability remains a concern for industrial applications.

Biological and Pharmacological Relevance

Preclinical Insights

In silico docking studies suggest high affinity for the adenosine A2A\text{A}_{2\text{A}} receptor, a target in Parkinson’s disease therapy. Additionally, the compound’s hydrosolubility makes it a candidate for intravenous formulations in anti-inflammatory models, akin to related quinazoline-based iNOS inhibitors used in neuroinflammation imaging .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing:

  • CNS Agents: Potential antipsychotics or anxiolytics due to piperazine’s prevalence in neuroactive drugs.

  • Anticancer Therapeutics: Quinazoline cores are found in EGFR inhibitors like gefitinib.

  • Anti-Inflammatory Drugs: Structural similarity to iNOS-targeting tracers highlights promise in mitigating neuroinflammation .

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